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Compound of Interest

Compound Name: Chaetomellic Acid A Disodium Salt

CAS No.: 161308-35-6

Cat. No.: B585900 Get Quote

Executive Summary & Chemical Profile
Chaetomellic Acid A (Disodium Salt) is a potent, highly selective inhibitor of farnesyl-protein

transferase (FPTase). Chemically, it is a long-chain alkyl dicarboxylic acid. Its amphiphilic

nature—possessing both a hydrophobic tetradecyl tail and a hydrophilic dicarboxylate head—

dictates its stability and solubility profile.

Critical Mechanism: The compound mimics the diphosphate moiety of farnesyl diphosphate

(FPP), competing for the active site on the enzyme. Therefore, maintaining the dianionic state

(fully deprotonated) is critical for both solubility and biological activity.

Chemical Identity[1]
Compound: Chaetomellic Acid A Disodium Salt

Core Structure: 2-Methyl-3-tetradecylfumaric acid (dianion form)

Physicochemical Class: Amphiphilic Anionic Surfactant-mimetic

Primary Risk: Protonation-induced precipitation at acidic pH.
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The "stability" of this compound is inextricably linked to its solubility. Unlike esters or amides,

the disodium salt is chemically resistant to hydrolysis at neutral pH. The primary failure mode is

physical instability (precipitation) rather than chemical degradation.
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pH Environment Protonation State Solubility Status
Stability & Risk
Assessment

Acidic (pH < 4.5)
Free Acid (

)

Insoluble /

Precipitates

HIGH RISK. The

carboxylates

protonate, neutralizing

the charge. The

hydrophobic tail drives

rapid aggregation and

precipitation. Do not

use.

Slightly Acidic (pH 5.0

- 6.5)

Mono-anion (

)
Variable / Cloudy

MODERATE RISK.

Partial solubility.

Solution may appear

hazy or form micro-

precipitates that

interfere with optical

density (OD) readings

in assays.

Physiological (pH 7.0 -

7.8)

Dianion (

)
Soluble (Stable)

OPTIMAL. The

molecule is fully

ionized and mimics

the FPP substrate.

Ideal for FTase

inhibition assays.

Basic (pH > 8.5)
Dianion (

)
Highly Soluble

STABLE. Excellent

solubility, but

prolonged exposure to

extreme basicity (pH >

12) may cause

degradation of the

alkyl chain or

isomerization over

weeks.
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Technical Note: The pKa values for the dicarboxylic acid core are estimated at approximately

3.5 and 5.5. To ensure complete solubility, the buffer pH must be at least 2 units above the

second pKa (i.e., pH > 7.5 is recommended).

Experimental Workflows (Visualized)
Workflow A: Optimal Solubilization Strategy
This protocol prevents "shock precipitation" when moving from organic solvent to aqueous

buffer.
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Figure 1: Step-by-step decision tree for solubilizing Chaetomellic Acid A without inducing

precipitation.

Troubleshooting Guide & FAQs
Issue 1: "My solution turned cloudy upon adding the
stock to the buffer."

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b585900?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnosis: This is likely pH Shock or Solvent Shock.

The Cause: If your assay buffer is acidic (pH < 6.5) or unbuffered water, the disodium salt

instantly protonates to the insoluble free acid form. Alternatively, adding a large volume of

DMSO stock rapidly to water causes local high concentrations that exceed the solubility limit

before mixing occurs.

The Fix:

Ensure your buffer is pH 7.5 or higher (Tris or HEPES are preferred over Phosphate for

this pH range).

Use the "Dropwise Vortex" method: Vortex the buffer rapidly while adding the DMSO stock

drop by drop.

Issue 2: "The IC50 values vary significantly between
experiments."
Diagnosis:Micelle Formation (Critical Micelle Concentration - CMC artifact).

The Cause: Chaetomellic Acid A is amphiphilic (soap-like). At high concentrations, it forms

micelles. Enzymes can get trapped in these micelles or the inhibitor may aggregate, leading

to false inhibition data.

The Fix:

Stay below the CMC. While the exact CMC depends on salt concentration, keep working

concentrations below 50 µM if possible.

Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to stabilize

the monomeric form of the inhibitor.

Issue 3: "Can I store the aqueous solution at -20°C?"
Diagnosis:Freeze-Thaw Instability.

The Cause: During freezing, buffer salts crystallize, causing massive pH shifts (often

becoming acidic) in the remaining liquid phase (eutectic).[1] This "freeze-concentration" can

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://conservancy.umn.edu/server/api/core/bitstreams/8db18124-707f-4007-818d-122e4377aee5/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precipitate the Chaetomellic Acid.

The Fix:

Recommended: Store only as a 10 mM stock in 100% DMSO at -20°C. DMSO prevents

protonation and hydrolysis.

Avoid: Never store diluted aqueous working solutions. Prepare them fresh daily.

Detailed Protocol: Preparation for FTase Assay
Objective: Prepare a 100 µM working solution from solid disodium salt.

Calculate & Weigh:

Molecular Weight (Disodium Salt): ~380-400 g/mol (Check specific batch CoA).

Weigh roughly 1-2 mg into a microcentrifuge tube.

Primary Solubilization (DMSO Stock):

Add anhydrous DMSO to achieve a concentration of 10 mM.

Why? Water promotes hydrolysis of anhydride impurities (if any) and supports microbial

growth. DMSO is bacteriostatic and chemically inert.

Vortex until completely clear.

Buffer Preparation:

Prepare 50 mM HEPES or Tris-HCl, pH 7.5.

Optional: Add 1 mM DTT and 5 mM

(Standard FTase co-factors).

Dilution (The Critical Step):

To make 1 mL of 100 µM working solution:
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Place 990 µL of Buffer in a tube.

While vortexing the buffer, slowly inject 10 µL of the 10 mM DMSO stock.

Result: A clear solution ready for serial dilution.

Biological Mechanism of Action[3]
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Figure 2: Mechanism of Action. Chaetomellic Acid A acts as a competitive inhibitor of FPP,

preventing the farnesylation of Ras proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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